3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride
CAS No.: 105601-13-6
Cat. No.: VC7502080
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105601-13-6 |
---|---|
Molecular Formula | C13H21ClN2O2 |
Molecular Weight | 272.77 |
IUPAC Name | [3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
Standard InChI | InChI=1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H |
Standard InChI Key | YWHWAUYZFYZSNE-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The IUPAC name of the compound is [3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate hydrochloride, reflecting its structural components: a phenyl ring at position 3 bearing a 1-(dimethylamino)ethyl group and a dimethylcarbamate ester . The molecular formula accounts for 13 carbon atoms, 21 hydrogens, one chlorine, two nitrogens, and two oxygens, with a chloride ion contributing to the hydrochloride salt formation .
Table 1: Key Identifiers of 3-(1-(Dimethylamino)ethyl)phenyl Dimethylcarbamate Hydrochloride
Property | Value | Source |
---|---|---|
CAS Number | 105601-13-6 | |
Molecular Formula | ||
Molecular Weight | 272.77 g/mol | |
SMILES | CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C.Cl | |
InChIKey | YWHWAUYZFYZSNE-UHFFFAOYSA-N |
Stereochemistry and Related Compounds
The compound exists as a racemic mixture of the (1R) and (1S) enantiomers, denoted by the (1RS) prefix in one of its synonyms . A related enantiopure form, (1S)-3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate (CAS 1230021-28-9), is identified as "Desmethyl Rivastigmine" and serves as a metabolite or synthetic intermediate . The hydrochloride salt enhances stability and solubility compared to the free base .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis typically involves the reaction of 3-(1-(dimethylamino)ethyl)phenol with dimethylcarbamoyl chloride, followed by hydrochloride salt formation . Alternative routes may utilize protecting groups to prevent side reactions at the amine or hydroxyl sites. The racemic nature of the product suggests non-stereoselective conditions during synthesis .
Physical and Chemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits higher water solubility than its free base counterpart. It is likely hygroscopic, necessitating storage in airtight containers under inert conditions . Stability data are unavailable, but analogous carbamates are susceptible to hydrolysis under acidic or basic conditions, releasing dimethylamine and carbon dioxide .
Parameter | Detail | Source |
---|---|---|
Hazard Statements | H315, H319, H335 | |
Precautionary Measures | P261 (avoid breathing dust), P305+P351+P338 (eye rinse) | |
Storage Conditions | Cool, dry, inert atmosphere |
Pharmaceutical Relevance and Applications
Role as a Reference Standard
Analytical and Regulatory Considerations
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying this compound in drug products. Mobile phases often combine aqueous buffers with acetonitrile or methanol to achieve separation from Rivastigmine and other impurities .
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